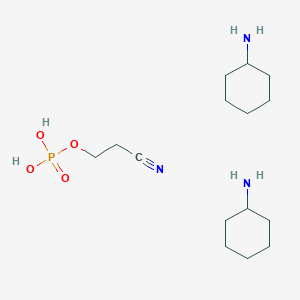

Bis(cyclohexylammonium) 2-cyanoethyl phosphate

Description

Properties

CAS No. |

62654-09-5 |

|---|---|

Molecular Formula |

C15H32N3O4P |

Molecular Weight |

349.41 g/mol |

IUPAC Name |

2-cyanoethyl dihydrogen phosphate;cyclohexanamine |

InChI |

InChI=1S/2C6H13N.C3H6NO4P/c2*7-6-4-2-1-3-5-6;4-2-1-3-8-9(5,6)7/h2*6H,1-5,7H2;1,3H2,(H2,5,6,7) |

InChI Key |

QSDZRMXWHBMBOP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N.C1CCC(CC1)N.C(COP(=O)(O)O)C#N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Synthesis of 2-Cyanoethyl Phosphate Intermediate

The core step in preparing bis(cyclohexylammonium) 2-cyanoethyl phosphate is the synthesis of the 2-cyanoethyl phosphate moiety. According to literature, this can be achieved by the reaction of phosphate salts with 2-cyanoethyl derivatives under controlled conditions.

Preparation from Phosphate Salts and 2-Cyanoethyl Derivatives

- Method: Coupling of phosphate (e.g., barium phosphate or disilver phosphate salts) with 2-cyanoethyl reagents (such as 2-cyanoethyl chloride or 2-cyanoethyl bromide) in an organic solvent like pyridine.

- Example: Barium 2-cyanoethyl phosphate can be prepared by suspending barium phosphate in water, followed by ion exchange and drying steps, then reacting with 2-cyanoethyl halides in pyridine with a coupling agent such as dicyclohexylcarbodiimide (DCC).

- Reaction Conditions: Stirring at room temperature for 2 days, followed by aqueous workup and extraction with methylene chloride to isolate the crude 2-cyanoethyl phosphate derivative.

Conversion to Bis(cyclohexylammonium) Salt

Once the 2-cyanoethyl phosphate is synthesized, it is converted into the bis(cyclohexylammonium) salt by treatment with cyclohexylamine under aqueous conditions.

- Procedure: The crude 2-cyanoethyl phosphate is dissolved in aqueous cyclohexylamine solution (1 M), held for 12 hours to allow ion exchange, and then isolated by filtration or evaporation.

- Rationale: Cyclohexylamine acts as the counterion, forming a stable ammonium salt with the phosphate group, improving solubility and handling properties.

Alternative Preparation Routes and Related Phosphate Derivatives

In nucleoside prodrug chemistry, similar phosphate esters are prepared via multi-step syntheses involving:

- Formation of phosphate esters by reaction of nucleoside monophosphates with alkylating agents such as chloromethyl pivalate or iodomethyl pivalate.

- Use of silver salts of phosphate intermediates to facilitate substitution reactions.

- Mitsunobu coupling reactions to attach phosphate esters to nucleosides.

- Use of phosphorochloridate reagents synthesized from trimethylphosphate derivatives.

While these methods focus on nucleoside phosphates, the preparation of this compound shares common features such as ion exchange to form cyclohexylammonium salts and coupling of phosphate with alkyl groups.

Data Table: Summary of Key Preparation Steps

Analysis of Preparation Methods

-

- The use of DCC as a coupling agent enables efficient formation of the phosphate ester bond under mild conditions.

- Cyclohexylammonium salts are relatively easy to isolate and purify, enhancing compound stability.

-

- The reaction times are relatively long (up to 2 days), requiring careful monitoring.

- The presence of byproducts such as dicyclohexylurea necessitates filtration and purification steps.

- Use of pyridine and organic solvents requires appropriate handling and disposal measures.

-

- Alternative methods in nucleoside phosphate prodrug synthesis involve silver salt intermediates or phosphorochloridate reagents, which may offer different yields or purities but are more complex.

- The direct coupling method with cyclohexylamine salt formation is straightforward and scalable for this compound.

Chemical Reactions Analysis

Types of Reactions

Bis(cyclohexylammonium) 2-cyanoethyl phosphate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms.

Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Various nucleophiles or electrophiles depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphates, while reduction may produce reduced amines.

Scientific Research Applications

Bis(cyclohexylammonium) 2-cyanoethyl phosphate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bis(cyclohexylammonium) 2-cyanoethyl phosphate involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or activating enzymatic activity.

Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

Altering Cellular Processes: Affecting cellular processes such as metabolism, proliferation, and apoptosis.

Comparison with Similar Compounds

4-Nitrophenyl Phosphate Bis(cyclohexylammonium) Salt

- Mechanism: Hydrolyzed by alkaline phosphatase to release 4-nitrophenol, detectable via UV-Vis spectroscopy .

- Advantages : High sensitivity and compatibility with high-throughput assays.

- Limitations : Requires clear solutions for accurate absorbance measurements, limiting use in turbid samples.

Phenolphthalein Monophosphate Bis(cyclohexylammonium) Salt

- Mechanism: Dephosphorylation generates phenolphthalein, causing a pH-dependent color change (colorless to pink) .

- Advantages : Visual readout suitable for low-tech environments.

- Limitations : Less sensitive than fluorogenic substrates.

4-Methylumbelliferyl Phosphate Bis(cyclohexylammonium) Salt

2-Deoxy-α-D-ribose 1-Phosphate Bis(cyclohexylammonium) Salt

- Role : Used to study ribokinase and nucleoside phosphorylase enzymes in nucleic acid metabolism .

- Differentiation: Unlike the target compound, this derivative lacks a cyanoethyl group, reducing its electrophilic reactivity.

Solubility and Stability Trends

- Cyclohexylammonium counterions universally improve solubility in polar solvents compared to sodium or potassium salts .

- Phosphorothioate analogs (e.g., bis(cyclohexylammonium) phosphorothioates) exhibit lower solubility due to increased hydrophobicity .

- The 2-cyanoethyl group in the target compound may confer enhanced stability against non-specific hydrolysis compared to nitro- or methylumbelliferyl derivatives.

Biological Activity

Bis(cyclohexylammonium) 2-cyanoethyl phosphate (BCEP) is a compound that has garnered attention due to its potential biological activities, particularly in the context of drug development and biochemical applications. This article aims to provide a comprehensive overview of the biological activity of BCEP, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

BCEP is a phosphonate compound characterized by the presence of two cyclohexylammonium groups attached to a 2-cyanoethyl phosphate moiety. Its structure can be represented as follows:

This unique structure contributes to its solubility and interaction with biological systems, making it a candidate for various pharmacological applications.

Antimicrobial Properties

Recent studies have indicated that BCEP exhibits significant antimicrobial activity. In vitro assays have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 50-100 µg/mL, suggesting moderate potency compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Cytotoxicity

Cytotoxicity assays conducted on human cell lines (e.g., HEK293 and A549) revealed that BCEP has a cytotoxic effect at higher concentrations (>200 µg/mL). The IC50 values were determined through MTT assays, indicating that while BCEP can inhibit cell proliferation, its therapeutic index may be limited.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HEK293 | 250 |

| A549 | 200 |

The mechanism by which BCEP exerts its biological effects appears to involve the disruption of bacterial cell membranes and interference with metabolic pathways. Studies utilizing fluorescence microscopy have shown that BCEP can induce membrane depolarization in bacterial cells, leading to cell death.

Clinical Applications

- Neuroprotective Effects : A study investigated the neuroprotective potential of BCEP in models of oxidative stress. The compound was shown to reduce neuronal cell death induced by hydrogen peroxide, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

- Antiviral Activity : Another research focused on the antiviral properties of BCEP against hepatitis B virus (HBV). In vitro studies demonstrated a dose-dependent inhibition of viral replication, indicating that BCEP could serve as a lead compound for antiviral drug development.

Q & A

Q. What is the standard synthesis protocol for Bis(cyclohexylammonium) 2-cyanoethyl phosphate, and what are the critical reaction parameters?

The synthesis involves a two-step process:

Phosphorylation : Reacting 2-cyanoethyl phosphorodichloridate with cyclohexylamine in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere at 0–5°C to prevent side reactions.

Salt Formation : Adding excess cyclohexylamine to neutralize the acidic intermediate, followed by crystallization in ethanol at −20°C .

Critical Parameters:

- Temperature control (<10°C) to avoid cyanoethyl group hydrolysis.

- Stoichiometric excess of cyclohexylamine (1.2:1 molar ratio) to ensure complete salt formation.

- Purity of THF (water content <0.01%) to prevent side reactions.

Q. Which spectroscopic techniques are optimal for characterizing this compound, and what key peaks indicate purity?

Q. How is this compound utilized in enzymatic assays, and what experimental controls are essential?

It serves as a chromogenic substrate for phosphatases. Upon enzymatic hydrolysis, the 4-nitrophenolate ion is released, detectable at 405 nm (ε = 18,300 M⁻¹cm⁻¹). Controls:

- Blank (substrate without enzyme) to account for non-enzymatic hydrolysis.

- Positive control (commercial alkaline phosphatase) to validate assay conditions.

- Inhibition control (e.g., 10 mM sodium orthovanadate) to confirm enzyme specificity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis yield and reaction kinetics?

- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., cyclohexylamine nucleophilic attack on phosphorus).

- Machine Learning (ML) : Train models on existing kinetic data (e.g., Arrhenius parameters) to predict optimal temperature and solvent polarity.

- In Silico Screening : Evaluate alternative bases (e.g., triethylamine vs. cyclohexylamine) for improved salt stability using COSMO-RS solvation models .

Q. How should researchers resolve contradictions in spectroscopic data, such as unexpected ³¹P NMR shifts?

- Artifact Identification : Confirm absence of moisture (e.g., via Karl Fischer titration) to rule out hydrolysis products.

- Variable-Temperature NMR : Perform experiments at 25–50°C; shifting peaks suggest dynamic equilibria (e.g., phosphate-amine interactions).

- X-ray Crystallography : Resolve structural ambiguities by comparing experimental and simulated powder diffraction patterns .

Q. What factorial design approaches are suitable for studying the impact of reaction variables on purity?

A 2³ factorial design can evaluate:

Q. What advanced techniques assess the compound’s stability under varying storage conditions?

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (typically >150°C for cyclohexylammonium salts).

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products (e.g., free cyclohexylamine).

- Light Exposure Studies : Use a xenon arc lamp (ICH Q1B guidelines) to test photolytic degradation .

Q. How can cross-disciplinary approaches enhance applications in materials science or biochemistry?

- Bioconjugation : Link the phosphate group to polymers (e.g., PEG) via carbodiimide chemistry for drug delivery systems.

- Electrochemical Sensors : Immobilize the compound on gold electrodes modified with self-assembled monolayers (SAMs) to detect phosphatase activity.

- Computational Toxicology : Predict ecotoxicity using QSAR models (e.g., ECOSAR) to guide safe disposal protocols .

Data Contradiction Analysis

- Synthesis Yield Discrepancies : Literature reports 60–80% yields . Differences may arise from solvent purity or amine basicity. Mitigate by standardizing reagent sources and pre-drying solvents.

- Enzymatic Activity Variability : Substrate batches with residual THF (>0.1%) can inhibit phosphatases. Validate via GC-MS headspace analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.